ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

CAS No.: 1035404-17-1

Cat. No.: VC4568744

Molecular Formula: C19H20ClNO4

Molecular Weight: 361.82

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1035404-17-1 |

|---|---|

| Molecular Formula | C19H20ClNO4 |

| Molecular Weight | 361.82 |

| IUPAC Name | ethyl 2-[[2-[2-(4-chlorophenoxy)phenyl]acetyl]-methylamino]acetate |

| Standard InChI | InChI=1S/C19H20ClNO4/c1-3-24-19(23)13-21(2)18(22)12-14-6-4-5-7-17(14)25-16-10-8-15(20)9-11-16/h4-11H,3,12-13H2,1-2H3 |

| Standard InChI Key | RMVRWHKAUBKLIN-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CN(C)C(=O)CC1=CC=CC=C1OC2=CC=C(C=C2)Cl |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

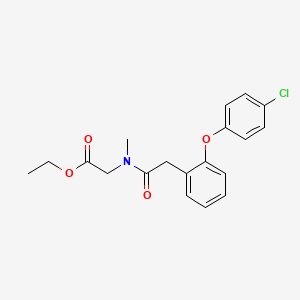

The compound’s IUPAC name, ethyl 2-[[2-[2-(4-chlorophenoxy)phenyl]acetyl]-methylamino]acetate, reflects its intricate structure (Figure 1). Key features include:

-

A 4-chlorophenoxy moiety linked to a phenyl ring.

-

An N-methylacetamido group connected via a glycine-derived ester.

The SMILES notationCCOC(=O)CN(C)C(=O)CC1=CC=CC=C1OC2=CC=C(C=C2)Cland InChIKeyRMVRWHKAUBKLIN-UHFFFAOYSA-Nconfirm its stereochemical uniqueness .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₂₀ClNO₄ | |

| Molecular Weight | 361.82 g/mol | |

| CAS Number | 1035404-19-3 / 1035404-17-1 | |

| Solubility | >100 mg/mL in DMSO | |

| Hazard Statements | H302, H315, H319, H335 |

Synthesis and Production

Reaction Methodology

The synthesis begins with 2-(4-chlorophenoxy)phenylacetic acid and sarcosine methyl ester hydrochloride under controlled conditions :

-

Mixed Anhydride Formation:

-

Coupling Reaction:

Table 2: Synthesis Parameters

| Parameter | Detail |

|---|---|

| Solvent | Dichloromethane |

| Temperature Range | 0–15°C |

| Yield | 83.8% |

| Key Reagents | Pivaloyl chloride, Triethylamine |

Optimization Challenges

-

Temperature Sensitivity: Exceeding 15°C risks side reactions, necessitating precise cooling .

-

Purification: Aqueous extraction removes unreacted reagents, though residual water may complicate isolation .

Biological Activity and Research Findings

Limitations and Gaps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume